molecular formula C6H12Br2O4 B1677168 Mitolactol CAS No. 10318-26-0

Mitolactol

Cat. No. B1677168
CAS RN: 10318-26-0
M. Wt: 307.96 g/mol
InChI Key: VFKZTMPDYBFSTM-GUCUJZIJSA-N
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Description

Mitolactol is a small molecule that has been used in trials studying the treatment of Brain and Central Nervous System Tumors . It is currently being investigated in clinical studies . The chemical formula of Mitolactol is C6H12Br2O4 .


Molecular Structure Analysis

Mitolactol has a molecular weight of 307.966 Da and a mono-isotopic mass of 305.910217 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Mitolactol has a density of 2.1±0.1 g/cm3, a boiling point of 511.2±50.0 °C at 760 mmHg, and a flash point of 263.0±30.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

1. Application in Brain Tumor Control

  • Mitolactol has the ability to cross the blood-brain barrier, making it potentially effective in controlling certain brain tumors. This property is particularly significant because the blood-brain barrier often limits the efficacy of many drugs in treating brain-related conditions (Jeney, Kralovánszky, & Lapis, 2017).

2. Research on its Mode of Action

  • Studies on Mitolactol's mode of action can reveal oncopharmacological properties useful for clinical applications. Understanding how Mitolactol interacts with cancer cells and tissues is crucial for developing effective cancer therapies (Jeney, Kralovánszky, & Lapis, 2017).

Future Directions

While specific future directions for Mitolactol are not mentioned in the search results, it’s worth noting that drug conjugates like Mitolactol continue to be an area of active research, with new technologies supporting the development of new modalities .

properties

IUPAC Name

(2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZTMPDYBFSTM-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O4
Record name DIBROMODULCITOL
Source CAMEO Chemicals
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Source PubChem
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DSSTOX Substance ID

DTXSID8020414
Record name Dibromodulcitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibromodulcitol is a white powder. Insoluble in water. (NTP, 1992)
Record name DIBROMODULCITOL
Source CAMEO Chemicals
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Mitolactol

CAS RN

10318-26-0
Record name DIBROMODULCITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitolactol
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Record name Mitolactol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitolactol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12916
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Record name Dibromodulcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOLACTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2P1SIK8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
688
Citations
GA Omura, JA Blessing, L Vaccarello… - Journal of Clinical …, 1997 - ascopubs.org
PURPOSE Cisplatin, mitolactol (dibromodulcitol), and ifosfamide have been the most active single agents in squamous carcinoma of the cervix identified so far by the Gynecologic …
Number of citations: 317 ascopubs.org
G Falkson, RS Gelman, R Dreicer… - Journal of Clinical …, 1989 - ascopubs.org
One thousand four hundred sixty patients with 2,590 patient-years of follow-up were treated on 15 protocols for metastatic breast cancer with dibromodulcitol (mitolactol; DBD)-…
Number of citations: 16 ascopubs.org
FB Stehman, JA Blessing, R McGehee… - Journal of Clinical …, 1989 - ascopubs.org
Sixty patients with advanced squamous cell carcinoma of the cervix (SCC) who had received no prior chemotherapy were entered onto a study of mitolactol (dibromodulcitol [DBD]). The …
Number of citations: 46 ascopubs.org
JN Ingle, SJ Green, SF Brunk, JE Krook… - American journal of …, 1985 - journals.lww.com
… time to progression for doxorubicin+ mitolactol (p= 0.04 and … and 26% for doxorubicin+ mitolactol. Regression rates were … It appears that the combination of doxorubicin+ mitolactol is …
Number of citations: 20 journals.lww.com
A Di Stefano, HY Yap, GR Blumenschein - Cancer Treat Rep, 1981 - books.google.com
Thirty-two patients with metastatic breast cancer refractory to chemotherapy with combinations of cyclophosphamide, methotrexate, 5-FU, vincristine, and prednisone were treated with …
Number of citations: 13 www.google.com
WD Henner, EA Furlong, SL Kelley… - Journal of pharmaceutical …, 1985 - Elsevier
… of mitolactol levels in plasma. The basis of the assay is the reaction at pH 7.4 and 50C of mitolactol … The method quantitates the sum of mitolactol and its active bifunctional metabolites, …
Number of citations: 8 www.sciencedirect.com
I Hindy, J Szántó, I Bodrogi, E Farkas, S Eckhardt - Oncology, 1980 - karger.com
… mitolactol as one of the most useful drugs for the treatment of ovarian cancer. From the different data it can be concluded that with mitolactol … The very mild side-effects of mitolactol …
Number of citations: 4 karger.com
W Medina, JM Kirkwood - Cancer Treatment Reports, 1982 - books.google.com
Mitolactol has shown activity against a number of experimental and human tumors (1-3). Two phase II studies (4, 5) have reported a response rate of melanoma to mitolactol … mitolactol. …
Number of citations: 5 www.google.com
MA Simmonds, A Lipton, HA Harvey… - Cancer treatment …, 1985 - europepmc.org
The Central Pennsylvania Oncology Group conducted a phase II study of mitolactol in … This study shows that mitolactol has moderate activity against advanced melanoma, and the …
Number of citations: 7 europepmc.org
V Lira-Puerto, F Morales-Canfield, J Wernz… - Cancer treatment …, 1984 - europepmc.org
… Antitumor activity has been documented in this pilot study utilizing mitolactol in patients with advanced carcinoma of the cervix. These results may in part be explained by optimal patient …
Number of citations: 8 europepmc.org

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